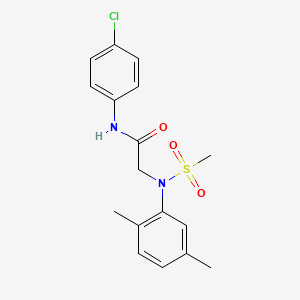
N~1~-(4-chlorophenyl)-N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~1~-(4-chlorophenyl)-N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide, also known as CGP 3466B, is a small molecule drug that has been studied extensively for its neuroprotective properties. This compound has shown promise in treating neurodegenerative diseases such as Parkinson's and Alzheimer's, and has been the subject of numerous scientific studies.
作用机制
The exact mechanism of action of N~1~-(4-chlorophenyl)-N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide 3466B is not fully understood, but it is thought to work by inhibiting the activity of a protein called GAPDH. GAPDH is involved in several pathways that lead to neuronal death, and inhibiting its activity has been shown to be neuroprotective.
Biochemical and Physiological Effects
N~1~-(4-chlorophenyl)-N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide 3466B has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of several antioxidant enzymes, which can help protect neurons from oxidative stress. It has also been shown to increase the levels of several proteins involved in the regulation of cell survival and death.
实验室实验的优点和局限性
One advantage of using N~1~-(4-chlorophenyl)-N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide 3466B in lab experiments is that it has been extensively studied and has a well-established mechanism of action. However, one limitation is that it can be difficult to work with due to its low solubility in water.
未来方向
There are several future directions for research involving N~1~-(4-chlorophenyl)-N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide 3466B. One area of interest is in developing new formulations of the drug that are more soluble in water, which would make it easier to work with in lab experiments. Another area of interest is in studying the effects of N~1~-(4-chlorophenyl)-N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide 3466B in animal models of neurodegenerative diseases, with the goal of eventually developing it as a therapeutic agent for these conditions. Finally, there is interest in studying the effects of N~1~-(4-chlorophenyl)-N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide 3466B on other pathways involved in neuronal death, in order to better understand its mechanism of action and potential therapeutic applications.
合成方法
The synthesis of N~1~-(4-chlorophenyl)-N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide 3466B involves a multi-step process that begins with the reaction of 4-chlorobenzaldehyde with 2,5-dimethylphenylhydrazine to form the corresponding hydrazone. This hydrazone is then reacted with methylsulfonyl chloride to form the final product, N~1~-(4-chlorophenyl)-N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide 3466B.
科学研究应用
N~1~-(4-chlorophenyl)-N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide 3466B has been studied extensively for its neuroprotective properties. It has been shown to protect neurons from oxidative stress and excitotoxicity, which are two major pathways involved in the development of neurodegenerative diseases. N~1~-(4-chlorophenyl)-N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide 3466B has also been shown to increase the survival of dopaminergic neurons, which are the cells that are lost in Parkinson's disease.
属性
IUPAC Name |
N-(4-chlorophenyl)-2-(2,5-dimethyl-N-methylsulfonylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O3S/c1-12-4-5-13(2)16(10-12)20(24(3,22)23)11-17(21)19-15-8-6-14(18)7-9-15/h4-10H,11H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFRFOQMLABTDGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N(CC(=O)NC2=CC=C(C=C2)Cl)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-{[2-(cyclohexylcarbonyl)hydrazino]carbonyl}phenyl)-2-methylpropanamide](/img/structure/B5716210.png)
![methyl {[3-(4-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B5716226.png)
![N'-({5-[(3,4-dichlorophenoxy)methyl]-2-furyl}methylene)isonicotinohydrazide](/img/structure/B5716228.png)


![N-{[(4-methylphenyl)amino]carbonothioyl}-4-biphenylcarboxamide](/img/structure/B5716242.png)
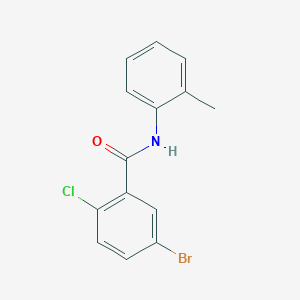
![methyl 4-({[(4-methylbenzyl)thio]acetyl}amino)benzoate](/img/structure/B5716256.png)
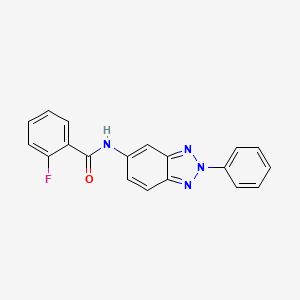
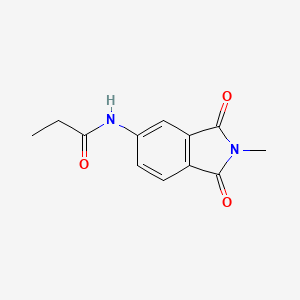
![methyl [5-cyano-6-[2-(dimethylamino)vinyl]-4-oxo-1(4H)-pyrimidinyl]acetate](/img/structure/B5716287.png)
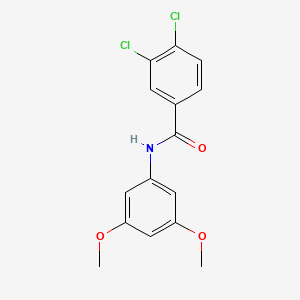
![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-methylpropanamide](/img/structure/B5716307.png)
